Thiazol-2-ylmethanesulfonamide
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Overview
Description
Thiazol-2-ylmethanesulfonamide is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazole derivatives, including thiazol-2-ylmethanesulfonamide, often involves the Hantzsch synthesis method. This method typically involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment, such as thiourea, thioamides, thiosemicarbazides, and thiosemicarbazones . The reaction conditions usually require heating and the presence of a suitable solvent.
Industrial Production Methods: Industrial production of thiazole derivatives may employ eco-friendly methods such as microwave irradiation techniques. These methods allow for rapid and efficient synthesis under solvent-free conditions, which is advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Thiazol-2-ylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nucleophilic reagents like amines are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazol-2-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
Thiazol-2-ylmethanesulfonamide can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: this compound is unique due to its combination of thiazole and sulfonamide groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications .
Comparison with Similar Compounds
- Sulfathiazole
- Ritonavir
- Abafungin
- Tiazofurin
Properties
Molecular Formula |
C4H6N2O2S2 |
---|---|
Molecular Weight |
178.2 g/mol |
IUPAC Name |
1,3-thiazol-2-ylmethanesulfonamide |
InChI |
InChI=1S/C4H6N2O2S2/c5-10(7,8)3-4-6-1-2-9-4/h1-2H,3H2,(H2,5,7,8) |
InChI Key |
HVYIYGBLHRXWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CS(=O)(=O)N |
Origin of Product |
United States |
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